molecular formula C18H13NO3S2 B2729221 (E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid CAS No. 1815599-41-7

(E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid

Cat. No. B2729221
CAS RN: 1815599-41-7
M. Wt: 355.43
InChI Key: BTURFDFZCYITAI-CMDGGOBGSA-N
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Description

(E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid, also known as PTAA, is a novel compound that has attracted the attention of researchers due to its potential applications in the field of organic electronics and biomedical research. PTAA is a thiophene-based molecule that exhibits interesting electronic properties, making it a promising material for the development of organic semiconductors and photovoltaic devices. Moreover, PTAA has also been investigated for its potential as an anticancer agent and as a tool for studying biological processes.

Scientific Research Applications

Optoelectronic Applications

(E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid and its derivatives are utilized in optoelectronic devices. Specifically, thiophene dyes have been studied for their nonlinear optical limiting behavior and are useful in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These applications are a result of their ability to absorb and limit intense light, a property crucial in photonics and optoelectronics (Anandan et al., 2018).

Crystal Structure and Synthesis

The compound has been synthesized and its crystal structure determined, revealing features like intermolecular hydrogen bonding and π-π stacking, which are significant in the design of molecular structures for various applications, particularly in materials science (Lee et al., 2009).

Pharmacochemical Studies

Copper complexes with thiophen-2-yl saturated and α,β-unsaturated carboxylic acids, including derivatives of this compound, have been studied for their antioxidant and anti-inflammatory activities. These studies are significant in understanding the biological activities and potential therapeutic applications of these compounds (Panagoulis et al., 2007).

Solar Cell Applications

The compound's derivatives have been used in the molecular engineering of organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 film, demonstrate high efficiency in photon-to-current conversion, making them promising for use in dye-sensitized solar cells (Kim et al., 2006).

Antinociceptive Activity

It has been studied for its antinociceptive activity. The synthesized derivatives have shown potential in pain management, contributing to the field of medicinal chemistry (Shipilovskikh et al., 2020).

properties

IUPAC Name

4-phenyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S2/c20-15(9-8-13-7-4-10-23-13)19-17-16(18(21)22)14(11-24-17)12-5-2-1-3-6-12/h1-11H,(H,19,20)(H,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTURFDFZCYITAI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1815599-41-7
Record name 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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